molecular formula C6H4Cl2FNO2S B7974493 2,6-Dichloro-4-fluorobenzenesulfonamide

2,6-Dichloro-4-fluorobenzenesulfonamide

Cat. No.: B7974493
M. Wt: 244.07 g/mol
InChI Key: GXTGZIUOKXFCDC-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-fluorobenzenesulfonamide typically involves the reaction of 2,6-dichloro-4-fluoroaniline with sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The process involves the use of solvents such as dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficiency.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-fluorobenzenesulfonamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which influences its reactivity and biological activity.

Properties

IUPAC Name

2,6-dichloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTGZIUOKXFCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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